2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid , adheres to IUPAC rules for carbamate-protected amines and substituted piperidines. The parent structure is piperidine, a six-membered saturated heterocycle with one nitrogen atom. Key substituents include:
- A tert-butoxycarbonyl (Boc) group attached to the 4-position nitrogen via a carbamate linkage.
- An acetic acid moiety bonded to the 1-position nitrogen.
The numbering prioritizes the nitrogen atom at position 1, with the Boc-protected amino group at position 4. The full IUPAC name is validated by databases such as PubChem (CID 18670180) and aligns with entries in Sigma-Aldrich and Enamine catalogs.
| Component | Description |
|---|---|
| Parent structure | Piperidine (azacyclohexane) |
| Substituent at position 1 | Acetic acid group (-CH₂COOH) |
| Substituent at position 4 | Boc-protected amine (-NH-C(O)O-tert-butyl) |
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this specific compound is not publicly available, structural insights can be inferred from closely related analogs. For example:
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS 84358-13-4) adopts a chair conformation for the piperidine ring, with the Boc group in an equatorial orientation to minimize steric strain.
- The acetic acid substituent at position 1 likely participates in hydrogen bonding networks, as observed in similar carboxyalkyl-piperidine derivatives.
Key bond parameters for analogous structures include:
The equatorial placement of the Boc group stabilizes the molecule by reducing 1,3-diaxial interactions, while the acetic acid moiety adopts a conformation favoring intermolecular hydrogen bonds in crystalline states.
Tautomeric Forms and Conformational Isomerism
This compound exhibits conformational isomerism but no observable tautomerism due to its stable carbamate and carboxylic acid groups:
- Piperidine Ring Puckering : The chair-to-chair inversion barrier (~25 kJ/mol in similar piperidines) allows interconversion between axial and equatorial substituent orientations.
- Carboxylic Acid Rotamers : Free rotation around the C-CH₂ bond enables multiple conformers, though intramolecular hydrogen bonding (e.g., between NH and COOH) may restrict mobility.
Comparative Analysis with Positional Isomers
The 4-position Boc substitution distinguishes this compound from positional isomers, such as the 3-Boc analog (CAS 299203-94-4 vs. 1234423-98-3). Key differences include:
The 4-Boc isomer’s structural advantages—enhanced stability and reactivity—make it more prevalent in medicinal chemistry, particularly in protease inhibitor design.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDQVJCRBZXIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595436 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299203-94-4 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-Aminopiperidine
The first key step is the selective protection of the 4-amino group on piperidine with a Boc group to prevent unwanted side reactions during subsequent steps.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc protecting agent.
- Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or a THF/water mixture.
- Base: An alkali metal carbonate (e.g., sodium carbonate or potassium carbonate) or a sterically hindered organic amine base (e.g., diisopropylethylamine) is used to neutralize the acid generated and promote the reaction.
- Temperature: The reaction is conducted at mild temperatures, generally between 10 °C and 30 °C.
- Time: Reaction times range from 1 to 6 hours or until completion.
- Isolation: The Boc-protected intermediate is isolated by conventional methods such as filtration, recrystallization, or chromatography.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced at the nitrogen atom of the piperidine ring, often via alkylation or acylation reactions.
- Starting Material: Boc-protected 4-aminopiperidine.
- Alkylation: The nitrogen at the 1-position is alkylated with a suitable acetic acid derivative, such as chloroacetic acid or its esters.
- Base: A base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.
- Temperature: Reaction temperatures vary but are often maintained at room temperature to moderate heating (25–60 °C).
- Workup: After reaction completion, acidification and extraction steps yield the free acid form.
Alternative Synthetic Routes
Some patents and literature describe alternative routes involving:
- Starting from 4-(2-bromophenyl)piperidine derivatives, followed by Boc protection and lithiation/carboxylation steps to introduce the acid functionality.
- Use of alkyl lithium reagents to generate organolithium intermediates that react with carbon dioxide to form the carboxylic acid group.
- These methods are more complex and typically used for related benzoic acid derivatives but illustrate the versatility of organometallic chemistry in preparing Boc-protected piperidine acids.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or DIPEA, THF, 10–30 °C, 1–6 h | Protects 4-amino group selectively |
| 2 | N-Alkylation | Chloroacetic acid or ester, base (NaH, K2CO3), DMF, 25–60 °C | Introduces acetic acid side chain |
| 3 | Workup and Purification | Acidification, extraction, recrystallization | Isolates pure 2-(4-{[(Boc]amino}piperidin-1-yl)acetic acid |
Research Findings and Considerations
- The Boc protection step is critical for selectivity and yield; incomplete protection leads to side reactions.
- Choice of base and solvent affects reaction rate and purity.
- Alkylation must be carefully controlled to avoid over-alkylation or side reactions.
- Purification often requires chromatographic techniques due to close polarity of intermediates.
- The compound is typically isolated as a hydrate or in free acid form depending on downstream application.
Chemical Reactions Analysis
Types of Reactions: 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution: Common reagents include alkyl halides and acyl chlorides for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific receptors.
Receptor Binding Studies
Research has indicated that derivatives of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid may exhibit binding affinity to serotonin receptors, which are implicated in mood regulation and various psychiatric conditions . This makes it a candidate for further studies in antidepressant drug design.
Mechanochemical Synthesis
Recent studies have highlighted the use of mechanochemical methods for synthesizing biologically active compounds, including those related to this piperidine derivative. These methods are environmentally friendly and can lead to high yields without the need for solvents .
Case Study 1: Synthesis of Serotonin Receptor Agonists
A study detailed the synthesis of serotonin receptor agonists using this compound as a precursor. The resulting compounds demonstrated significant activity against specific serotonin receptor subtypes, suggesting their potential use in treating depression and anxiety disorders .
Case Study 2: Structure-Activity Relationship (SAR)
In another research project, the structure-activity relationship of various derivatives was analyzed to determine how modifications to the Boc-piperidine framework affect biological activity. The findings indicated that specific substitutions could enhance receptor selectivity and potency, providing insights for future drug design efforts .
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid primarily involves its role as a synthetic intermediate. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
Piperazine Derivatives
- Example : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6, C₁₁H₂₀N₂O₄, MW 244.29 g/mol)
- Key Differences :
- Replaces the piperidine ring with a piperazine core (two nitrogen atoms).
- Increased hydrogen bond acceptors (N₂O₄ vs. N₂O₄ in the target compound) but reduced steric bulk.
- Applications : More common in kinase inhibitors due to improved water solubility and pharmacokinetic properties .
Diazepane Derivatives
- Example : 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid (CAS 1860297-13-7, C₁₅H₂₃N₃O₅, MW 325.36 g/mol)
- Key Differences :
- Seven-membered diazepane ring introduces greater conformational flexibility.
- Applications : Used in catalytic systems and metalloenzyme inhibitors .
Substituent Modifications
Chlorophenyl-Substituted Analogs
- Examples: AB10528: 2-(4-(tert-Butoxycarbonylamino)piperidin-1-yl)-2-(2-chlorophenyl)acetic acid AB10529: 2-(4-(tert-Butoxycarbonylamino)piperidin-1-yl)-2-(3-chlorophenyl)acetic acid Key Differences:
- Chlorophenyl group increases molecular weight (~330–340 g/mol) and lipophilicity (higher logP).
Dual-Protected Analogs
- Example: 2-[1-Boc-4-(Cbz-amino)-4-piperidyl]acetic acid (CAS 1447607-41-1, C₂₁H₂₉N₃O₆, MW 419.48 g/mol) Key Differences:
- Incorporates both Boc and benzyloxycarbonyl (Cbz) protective groups.
- Higher molecular weight and reduced aqueous solubility due to the hydrophobic Cbz group.
- Applications : Intermediate in multi-step peptide syntheses requiring orthogonal protection .
Pharmacologically Active Derivatives
NK-1 Receptor Antagonists
- Example : LY303870 (C₃₄H₄₄N₆O₅, MW 640.76 g/mol)
- Key Differences :
- Contains a piperidine-piperidine acetyl scaffold with methoxybenzyl and indole substituents.
- High NK-1 receptor affinity (Ki = 0.10–0.15 nM) due to aromatic and hydrogen-bonding interactions.
- Applications : Neurokinin-1 antagonist for pain and inflammation modulation .
Biological Activity
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid, commonly referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperidine ring with a tert-butoxycarbonyl group and an acetic acid moiety, suggests diverse biological interactions, particularly in cancer research and neuropharmacology.
- Chemical Formula : C16H23N3O4
- Molecular Weight : 321.38 g/mol
- IUPAC Name : 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
- CAS Number : 299203-94-4
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H315-H319-H335 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its role in modulating cellular pathways.
Anticancer Properties
Research indicates that compounds similar to this piperidine derivative exhibit significant inhibition of cancer cell proliferation. For instance, studies on related piperidinone compounds demonstrated their ability to inhibit the urokinase receptor (uPAR), which is crucial in cancer cell invasion and metastasis. Inhibition constants () for these compounds ranged from 6 to 63 μM, showcasing their effectiveness in disrupting cancer cell signaling pathways .
Case Study: Inhibition of MDA-MB-231 Cells
In vitro experiments involving MDA-MB-231 breast cancer cells showed that certain derivatives could significantly impair cell invasion and migration. For example, compound 1f demonstrated a concentration-dependent inhibition of gelatinase (MMP-9) activity, which is vital for cancer metastasis .
Neuropharmacological Effects
Beyond its anticancer properties, this compound may also interact with neuropharmacological pathways. Preliminary studies suggest that similar piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial in managing neurodegenerative diseases like Alzheimer's . The ability to inhibit amyloid beta aggregation was noted, indicating potential protective effects against neurotoxicity .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways:
-
Inhibition of Cancer Cell Proliferation :
- Compounds displace fluorescently-labeled peptides from uPAR.
- Disruption of MMP activity leads to reduced invasiveness of cancer cells.
-
Neuroprotective Effects :
- Inhibition of acetylcholinesterase contributes to increased acetylcholine levels.
- Reduction of oxidative stress markers in neuronal cultures exposed to amyloid beta.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of MDA-MB-231 cell proliferation; effective at values < 63 μM. |
| Neuropharmacological Effects | Potential acetylcholinesterase inhibition; reduced amyloid beta toxicity in astrocytes. |
| Mechanism of Action | Modulation of uPAR and MMP activities; neuroprotective effects through cholinergic pathways. |
Q & A
Basic Question: What are the established synthetic routes for preparing 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid, and what key intermediates are involved?
Methodological Answer:
The synthesis typically begins with N-Boc-4-piperidone as a precursor, which undergoes reductive amination or nucleophilic substitution to introduce functional groups at the piperidine nitrogen. For example, alkylation with bromoacetic acid derivatives can yield the acetic acid side chain. Critical steps include:
- Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) .
- Coupling Reactions: Amide bond formation between the Boc-protected piperidine and acetic acid derivatives often employs carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures >95% purity, verified by HPLC .
Basic Question: How is the compound characterized to confirm its structural integrity and purity?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: - and -NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring geometry (e.g., axial/equatorial proton splitting) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H] at m/z 287.15 for CHNO) validate the molecular formula .
- HPLC: Retention time consistency and peak symmetry (C18 column, acetonitrile/water mobile phase) assess purity .
- FT-IR: Peaks at ~1680–1720 cm confirm carbonyl groups (Boc and acetic acid) .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation: Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as the compound may cause respiratory or skin irritation (H315/H319 hazards) .
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent Boc group hydrolysis .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Question: How does the Boc-protected piperidine moiety influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
The Boc group enhances stability during reactions by:
- Steric Shielding: Protecting the amine from electrophilic attack, enabling selective modifications at the acetic acid group (e.g., esterification or amidation) .
- Acid-Labile Cleavage: Controlled deprotection (e.g., with TFA/DCM) regenerates the free amine for further conjugation (e.g., peptide synthesis) .
- Computational Insights: DFT calculations predict charge distribution at the piperidine nitrogen, guiding reaction optimization .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in cytotoxicity or receptor binding may arise from:
- Purity Variability: Impurities (e.g., de-Boc byproducts) can skew bioassays. Validate purity via LC-MS before testing .
- Solvent Effects: Activity differences in DMSO vs. aqueous buffers require standardization (e.g., <0.1% DMSO in cell assays) .
- Structural Analogues: Compare with derivatives (e.g., piperazine vs. piperidine) to isolate structure-activity relationships (SAR) .
Advanced Question: How can computational modeling optimize reaction pathways for this compound’s derivatives?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian) model transition states for Boc deprotection or piperidine ring functionalization .
- Machine Learning: Train models on PubChem data to predict optimal coupling agents or solvent systems for novel derivatives .
- Energy Profiling: Identify low-energy conformers to prioritize synthetically accessible intermediates .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers, critical for pharmacological applications .
- Catalytic Asymmetry: Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) during piperidine ring formation .
- Process Analytics: In-line FTIR monitors reaction progress to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
